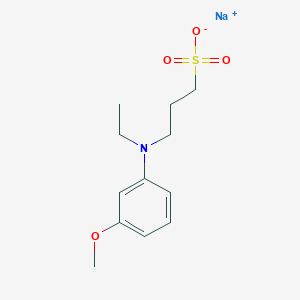
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Separation and Characterization in Cranberry Fruit
- Benzoic acid derivatives, including benzoic and phenolic acids, have been characterized in cranberry fruit. These derivatives are present in high content, with benzoic acid being the most abundant. This research highlights the significance of these compounds in the nutritional and medicinal properties of cranberries (Zuo, Wang, & Zhan, 2002).
Role in Biosynthesis of Natural Products
- Benzoic acid derivatives play a crucial role in the biosynthesis of various natural products, including ansamycins and mitomycins. These compounds are critical in the synthesis of many pharmaceuticals and have important biochemical applications (Kang, Shen, & Bai, 2012).
Development of Novel Fluorescence Probes
- Benzoic acid derivatives have been used to develop novel fluorescence probes for detecting highly reactive oxygen species. These probes are essential in biological and chemical applications for studying the roles of reactive oxygen species in various processes (Setsukinai et al., 2003).
Synthesis and Properties of Polyimide Films
- Derivatives of benzoic acid have been synthesized for the development of aromatic polyimide films with high transmissivity and hydrophobic performances. These films have potential applications in materials science, especially in coatings and insulating materials (Yong-fen, 2012).
Recovery of Cobalt Using Modified Activated Carbon
- Modified activated carbon using benzoic acid derivatives has shown high efficiency in the removal of cobalt ions from aqueous solutions. This research is significant in environmental science for the recovery and removal of heavy metals from water bodies (Gunjate et al., 2020).
Pharmaceutical Applications
- Research has been conducted on the synthesis of benzoic acid derivatives for potential use in anti-influenza virus medications. This research highlights the importance of these derivatives in drug development and pharmaceutical applications (Ai-xi, 2010).
Eigenschaften
CAS-Nummer |
101719-22-6 |
|---|---|
Produktname |
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride |
Molekularformel |
C18H22ClNO4 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride |
InChI |
InChI=1S/C18H21NO4.ClH/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-22-16-8-4-14(5-9-16)18(20)21;/h4-11H,1-3,12-13,19H2,(H,20,21);1H |
InChI-Schlüssel |
FQHFXTIXEXOEDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)



